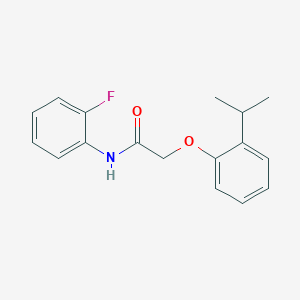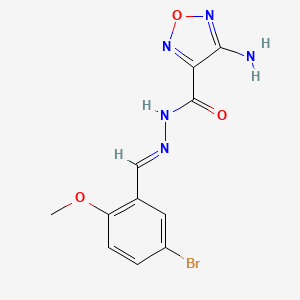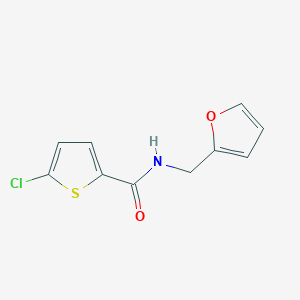![molecular formula C20H23FN2O3 B5505191 1-[(5-ethylpyridin-2-yl)methyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid](/img/structure/B5505191.png)
1-[(5-ethylpyridin-2-yl)methyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves complex chemical reactions, including nitro substitution, labeling with radioactive isotopes for PET imaging, and synthesis involving cyclic amines. For instance, N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides were prepared by labeling their 4-nitropyridin-2-yl precursors through nitro substitution by the (18)F anion (García et al., 2014).
Molecular Structure Analysis
The molecular and crystal structures of related compounds, such as 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)piperidine, are determined by X-ray diffraction analysis, highlighting the role of intramolecular and intermolecular hydrogen bonds in the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Chemical reactions involving related compounds can include various synthesis approaches, such as the one-pot synthesis mode for methyl 4-aminopyrrole-2-carboxylates via relay catalytic cascade reactions (Galenko et al., 2015). These methods often yield compounds with potential as intermediates in pharmaceutical synthesis.
Physical Properties Analysis
The physical properties, including thermal stability and phase transitions of related compounds, can be investigated through techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) (Ribet et al., 2005).
Applications De Recherche Scientifique
Antibacterial Properties
1-[(5-ethylpyridin-2-yl)methyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid has been studied for its potential applications in antibacterial therapy. Researchers have explored similar compounds for their antibacterial activity, particularly against various resistant strains. A study by Egawa et al. (1984) synthesized and evaluated pyridonecarboxylic acids, including analogues similar to our compound of interest, for their antibacterial effectiveness. These compounds demonstrated promising results, highlighting the potential of 1-[(5-ethylpyridin-2-yl)methyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid in antibacterial applications (Egawa et al., 1984).
Crystal Structure Analysis
The study of crystal structures of similar compounds provides insight into their potential pharmaceutical applications. Raghuvarman et al. (2014) examined the crystal structures of compounds with a similar structural framework, which is crucial for understanding the physicochemical properties and potential therapeutic applications of such compounds (Raghuvarman et al., 2014).
Synthesis and Reaction Studies
Understanding the synthesis and reactions of compounds structurally related to 1-[(5-ethylpyridin-2-yl)methyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid is vital for its potential application in drug development. Miyamoto et al. (1987) explored the synthesis of similar compounds, providing valuable insights into the chemical pathways and reactions that could be applicable to our compound of interest (Miyamoto et al., 1987).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[(5-ethylpyridin-2-yl)methyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3/c1-2-15-7-8-16(22-13-15)14-23-11-9-20(10-12-23,19(24)25)26-18-6-4-3-5-17(18)21/h3-8,13H,2,9-12,14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKMQDFMMVLAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CN2CCC(CC2)(C(=O)O)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Ethylpyridin-2-yl)methyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

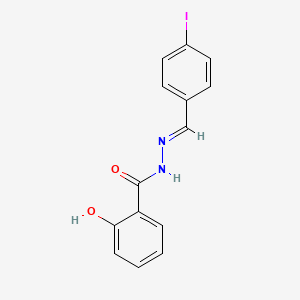
![2-({1-[(2-ethyl-5-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5505133.png)
![5-[(5-methyl-2-thienyl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5505140.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5505155.png)
![2-chloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5505160.png)
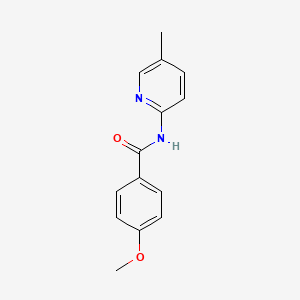
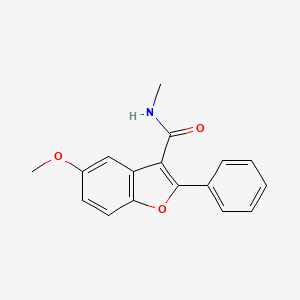
![4-(4-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5505177.png)
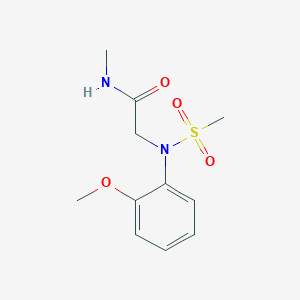
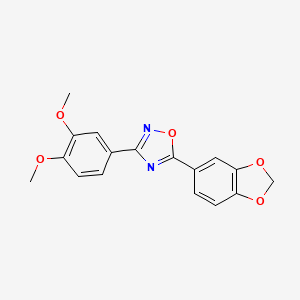
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N'-(2-propoxybenzylidene)acetohydrazide](/img/structure/B5505195.png)
